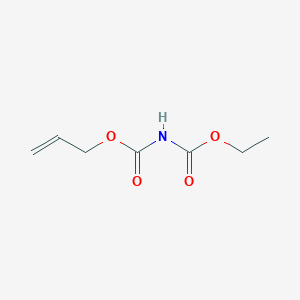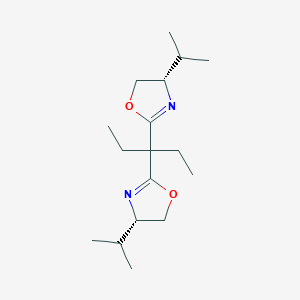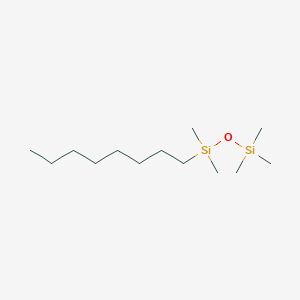
1,1,1,3,3-Pentamethyl-3-octyldisiloxane
Overview
Description
1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a type of siloxane compound with the molecular formula C13H32OSi2. It is known for its unique properties, including its magnetic characteristics and its use in various scientific applications . This compound is often used in magnetic resonance imaging and as a coupling agent in nuclear magnetic resonance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane can be synthesized through the hydrosilylation reaction of octene with pentamethyldisiloxane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated siloxanes.
Scientific Research Applications
1,1,1,3,3-Pentamethyl-3-octyldisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane involves its interaction with various molecular targets and pathways:
Magnetic Properties: Its magnetic characteristics make it useful in imaging techniques.
Coupling Agent: Acts as a coupling agent in nuclear magnetic resonance by facilitating the transfer of magnetic properties to other molecules.
Antiviral Activity: The compound has shown potential in inhibiting viral replication, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3-Pentamethyl-3-hexylsiloxane
- 1,1,1,3,3-Pentamethyl-3-decylsiloxane
- 1,1,1,3,3-Pentamethyl-3-dodecylsiloxane
Uniqueness
1,1,1,3,3-Pentamethyl-3-octyldisiloxane stands out due to its unique combination of magnetic properties and its ability to act as a coupling agent in nuclear magnetic resonance. Additionally, its potential antiviral activity adds to its distinctiveness compared to other similar siloxane compounds .
Properties
IUPAC Name |
dimethyl-octyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVBVLLRBRJINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370001 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180006-15-9 | |
| Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


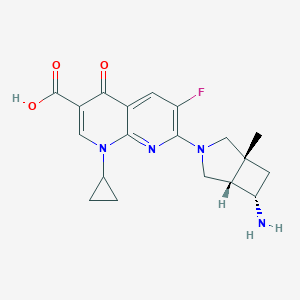
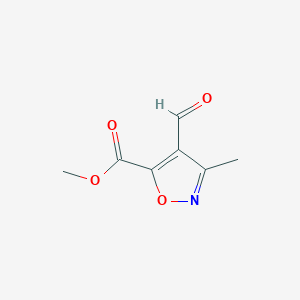
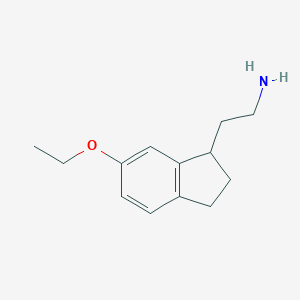


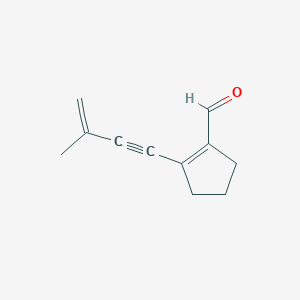
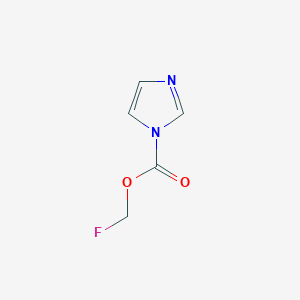
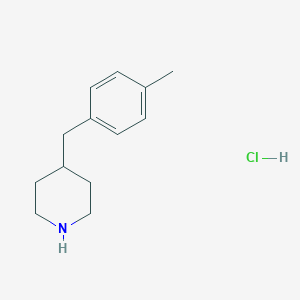
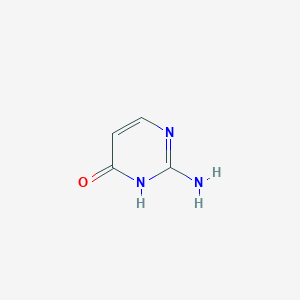
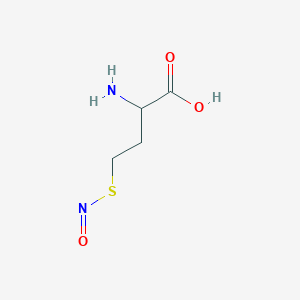
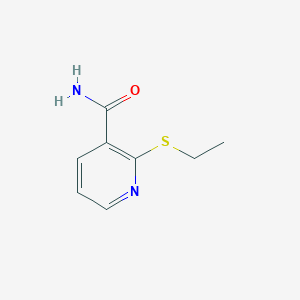
![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)
